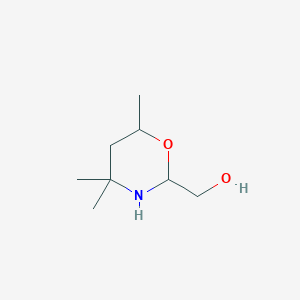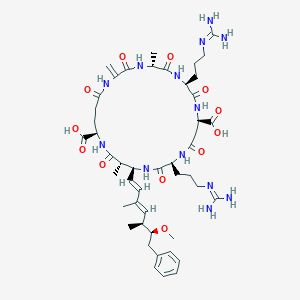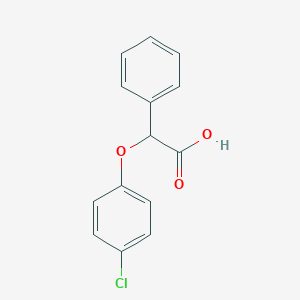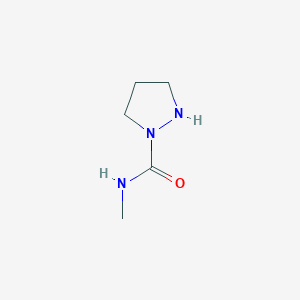![molecular formula C23H19NO3 B055240 2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid CAS No. 123016-15-9](/img/structure/B55240.png)
2-[6-[(Quinolin-2-yl)methoxy]naphthalen-2-yl]propanoic acid
概要
説明
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is a complex organic compound with a molecular formula of C23H19NO3. It is known for its unique structure, which combines a quinoline moiety with a naphthalene ring through a methoxy linkage, and a propanoic acid group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: Starting with a quinoline precursor, the quinoline-2-ylmethanol is synthesized through a series of reactions involving nitration, reduction, and methylation.
Naphthalene Derivative Preparation: The naphthalene-2-yl derivative is prepared through halogenation and subsequent substitution reactions.
Coupling Reaction: The quinoline-2-ylmethanol is then coupled with the naphthalene-2-yl derivative using a base catalyst to form the methoxy linkage.
Introduction of the Propanoic Acid Group: Finally, the propanoic acid group is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline and naphthalene derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid, naphthalene-2-carboxylic acid.
Reduction: Quinoline-2-ylmethanol, naphthalene-2-ylmethanol.
Substitution: Various substituted quinoline and naphthalene derivatives.
科学的研究の応用
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid: Unique due to its specific methoxy linkage and propanoic acid group.
Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-2-ylmethanol share structural similarities but lack the naphthalene moiety.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-ylmethanol share structural similarities but lack the quinoline moiety.
Uniqueness
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid stands out due to its combined structural features, which confer unique chemical and biological properties.
特性
CAS番号 |
123016-15-9 |
|---|---|
分子式 |
C23H19NO3 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |
InChIキー |
QWFAMXAVDCZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
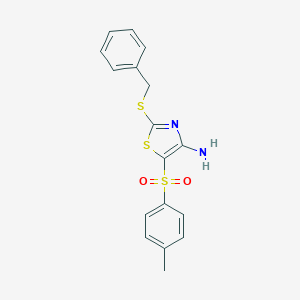
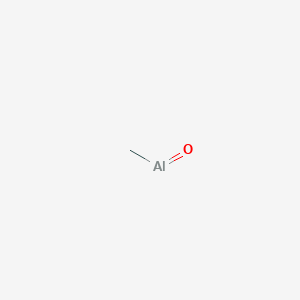
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)
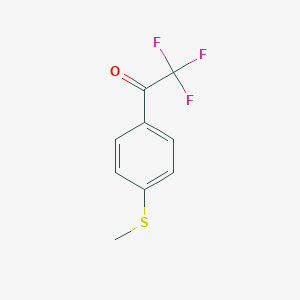
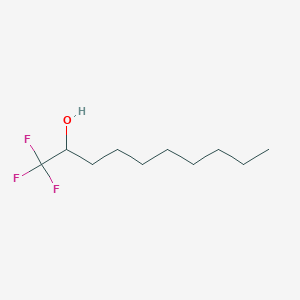
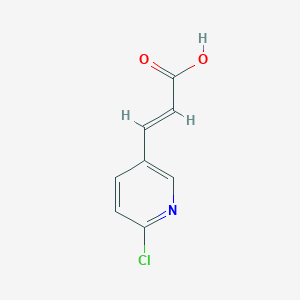
![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)
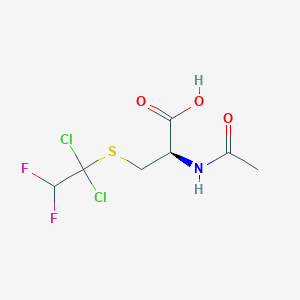
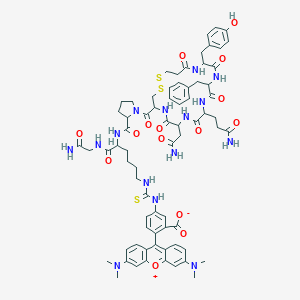
![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)
